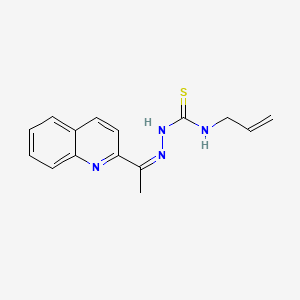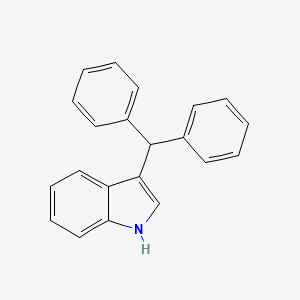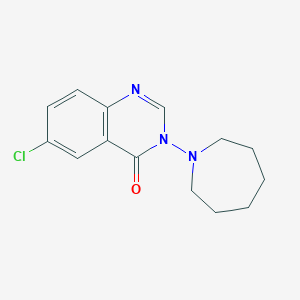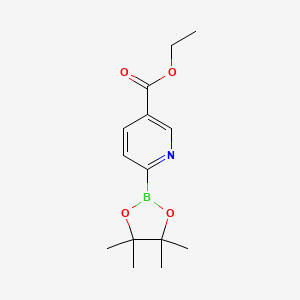
6-(4-(Hydroxymethyl)phenyl)-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(Hydroxymethyl)phenyl)-2-naphthoic acid is an organic compound that features a naphthalene ring system substituted with a hydroxymethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Hydroxymethyl)phenyl)-2-naphthoic acid typically involves the reaction of 4-(hydroxymethyl)phenylboronic acid with 2-naphthoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol . The reaction conditions are generally mild, making this method suitable for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the process may be scaled up by optimizing the reaction conditions to increase yield and reduce costs. This could involve using more efficient catalysts, continuous flow reactors, and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-(Hydroxymethyl)phenyl)-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The naphthoic acid moiety can be reduced to a naphthyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 6-(4-(Carboxy)phenyl)-2-naphthoic acid.
Reduction: 6-(4-(Hydroxymethyl)phenyl)-2-naphthyl alcohol.
Substitution: 6-(4-(Hydroxymethyl)phenyl)-2-nitronaphthoic acid.
Aplicaciones Científicas De Investigación
6-(4-(Hydroxymethyl)phenyl)-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 6-(4-(Hydroxymethyl)phenyl)-2-naphthoic acid involves its interaction with specific molecular targets. For instance, its hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The naphthalene ring system can intercalate with DNA, potentially affecting gene expression and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
6-(4-(Methoxymethyl)phenyl)-2-naphthoic acid: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
6-(4-(Hydroxymethyl)phenyl)-1-naphthoic acid: Similar structure but with the naphthoic acid moiety at a different position.
4-(Hydroxymethyl)phenylboronic acid: A precursor used in the synthesis of 6-(4-(Hydroxymethyl)phenyl)-2-naphthoic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C18H14O3 |
|---|---|
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
6-[4-(hydroxymethyl)phenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O3/c19-11-12-1-3-13(4-2-12)14-5-6-16-10-17(18(20)21)8-7-15(16)9-14/h1-10,19H,11H2,(H,20,21) |
Clave InChI |
YEQSWGYLGXBUOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Dibromobenzo[d][1,3]dioxole](/img/structure/B11843309.png)




![(3aS,4S,6S,6aS)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B11843337.png)




![9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11843368.png)
![2-Amino-3-phenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11843378.png)
![tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11843380.png)
